Purity Specification Compared to a Core Skeletal Analog
The target compound is commercially available with a specified purity of ≥90% . In contrast, a related analog, 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine (CAS 339106-27-3), is listed in supplier databases without a standardized, readily comparable purity specification . This difference in directly available quality documentation matters for procurement decisions where initial purity is critical for downstream synthesis.
| Evidence Dimension | Commercially specified minimum purity |
|---|---|
| Target Compound Data | ≥90% |
| Comparator Or Baseline | 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine (CAS 339106-27-3): No standardized purity specification readily available. |
| Quantified Difference | The target compound offers a defined ≥90% purity baseline directly from supplier listings, unlike the comparator. |
| Conditions | Supplier datasheet specifications from Biomart and ChemicalBook. |
Why This Matters
A clearly defined purity specification is a prerequisite for confident procurement in multi-step synthesis; the lack of one for a close analog creates an immediate selection advantage.
